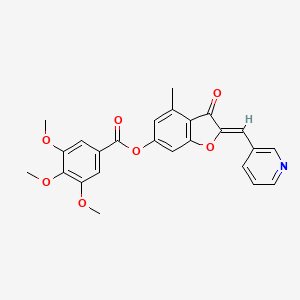

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

The compound “(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate” is a structurally complex molecule featuring a dihydrobenzofuran core fused with a pyridinylmethylene group at the 2-position and a 3,4,5-trimethoxybenzoate ester at the 6-position. This architecture combines aromatic, heterocyclic, and ester functionalities, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science. Its Z-configuration at the pyridinylmethylene moiety and the substitution pattern on the benzoate group are critical to its physicochemical and biological properties .

Properties

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO7/c1-14-8-17(32-25(28)16-10-20(29-2)24(31-4)21(11-16)30-3)12-18-22(14)23(27)19(33-18)9-15-6-5-7-26-13-15/h5-13H,1-4H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTIYMWZZYZIKW-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzofuran core with a pyridine ring and a trimethoxybenzoate moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on existing research.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

This structure includes:

- Benzofuran core : Imparts stability and potential for interaction with biological targets.

- Pyridine ring : Known for its role in various pharmacological activities.

- Trimethoxybenzoate group : May enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.004 mg/mL to 0.045 mg/mL, demonstrating their potency compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Enterobacter cloacae |

| Compound B | 0.015 | 0.030 | Staphylococcus aureus |

| Compound C | 0.011 | 0.020 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases . The structure–activity relationship suggests that the presence of the pyridine moiety enhances the compound's ability to interact with cellular targets involved in cancer progression.

Case Study:

A study examining the effects of related benzofuran derivatives on cancer cell lines demonstrated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism involved the activation of p53 pathways leading to increased apoptosis in cancerous cells .

Anti-inflammatory Activity

Inflammatory pathways are critical in various diseases, including cancer and autoimmune disorders. Compounds similar to (Z)-4-methyl-3-oxo have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications for treating inflammatory diseases.

The biological activity of (Z)-4-methyl-3-oxo can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with receptors may alter signaling pathways related to inflammation and apoptosis.

- Molecular Docking Studies : Computational studies indicate favorable binding affinities to target proteins involved in these biological processes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing benzofuran and pyridine moieties have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research focusing on the synthesis of related compounds suggests that (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate could potentially be explored for similar anticancer applications .

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has been documented extensively. Compounds with pyridine substitutions have demonstrated activity against a range of pathogens, including bacteria and fungi. The unique functional groups in this compound may enhance its bioactivity against resistant strains .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structure allows for further modification through various chemical reactions such as esterification and amination. Researchers utilize it to create libraries of compounds for screening against specific biological targets .

Research Tool in Drug Development

Due to its complex structure and biological relevance, this compound can be employed as a reference compound in drug development studies. Its interactions with biological macromolecules can be analyzed to understand binding affinities and mechanisms of action .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogues and Differences

(2Z)-2-[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS: 622798-62-3)

- Core Similarities : Shares the dihydrobenzofuran backbone and 3,4,5-trimethoxybenzoate ester.

- Key Difference : Replaces the pyridin-3-ylmethylene group with a 3-(2-methoxyphenyl)prop-2-enylidene substituent. This introduces a methoxy-phenyl moiety instead of a pyridine ring, altering electronic properties (e.g., reduced basicity) and steric bulk .

Ethyl Benzoate Derivatives (e.g., I-6230, I-6232)

- Core Similarities : All contain a benzoate ester linked to aromatic or heterocyclic systems.

- Key Differences: Backbone: The target compound uses a dihydrobenzofuran core, whereas I-6230/I-6232 employ phenethylamino or phenethylthio linkers. Substituents: Pyridazine (I-6230) or methylpyridazine (I-6232) substituents contrast with the pyridine and trimethoxy groups in the target compound. These differences impact solubility and receptor-binding selectivity .

Functional Group Analysis and Bioactivity Implications

Ester Group Variations

- The 3,4,5-trimethoxybenzoate ester in the target compound enhances lipophilicity compared to simpler ethyl benzoates (e.g., I-6273, I-6373). This may improve membrane permeability but reduce aqueous solubility .

- Methoxylation: The 3,4,5-trimethoxy pattern on the benzoate is associated with enhanced metabolic stability compared to non-methoxylated analogues, as seen in flavonoid derivatives .

Heterocyclic Substituents

- This could enhance binding to kinase targets or metalloenzymes .

Physicochemical Properties and Pharmacokinetic Considerations

- Steric Effects : The tert-butyldimethylsilyl (TBDMS) group in unrelated nucleotide analogues (e.g., ) highlights how bulky substituents reduce metabolic clearance. The target compound’s trimethoxybenzoate may mimic this effect .

Methodological Approaches in Structural Comparison

Graph-based comparison methods () reveal that the target compound shares subgraphs with CAS 622798-62-3 (dihydrobenzofuran core) but diverges in substituent topology (pyridine vs. methoxy-phenyl). Such analyses align with SAR studies for optimizing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.